1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide
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Overview
Description
1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with appropriate carboxylic acid derivatives under suitable conditions.
Methylation and sulfonamide formation: The final steps include methylation of the pyrazole ring and introduction of the methylsulfamoyl group through sulfonamide formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or phenyl group.
Scientific Research Applications
1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its activity against various bacterial strains.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, particularly in the context of the aryl hydrocarbon receptor (AHR).
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. The compound acts as an antagonist to AHR, inhibiting its activation and subsequent transcriptional activity . This inhibition can modulate various biological pathways, including those involved in inflammation and metabolism.
Comparison with Similar Compounds
Similar Compounds
CH-223191: Another AHR antagonist with a similar pyrazole structure.
Pyrazole/1,2,4-oxadiazole conjugate ester derivatives: These compounds also exhibit antimicrobial activity and share structural similarities with 1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methylsulfamoyl and carboxamide groups. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14N4O3S |
---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
1-methyl-N-[4-(methylsulfamoyl)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14N4O3S/c1-13-20(18,19)11-5-3-10(4-6-11)15-12(17)9-7-14-16(2)8-9/h3-8,13H,1-2H3,(H,15,17) |
InChI Key |
CYFCZLKERFKVCD-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C |
Origin of Product |
United States |
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